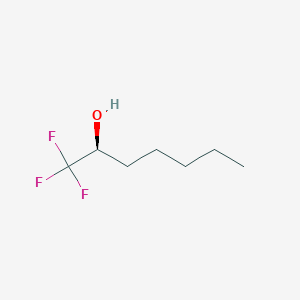

(2S)-1,1,1-trifluoroheptan-2-ol

Description

Overview of Enantioselective Synthesis Principles

Enantioselective synthesis, also known as asymmetric synthesis, is a critical area of chemistry focused on the preferential formation of one enantiomer over its mirror image. numberanalytics.comwikipedia.org Enantiomers are pairs of molecules that are non-superimposable mirror images of each other and can exhibit markedly different biological activities. numberanalytics.com The principles of enantioselective synthesis are rooted in creating a chiral environment during a chemical reaction to favor the formation of one enantiomer. wikipedia.org This is typically achieved through several main approaches:

Chiral Catalysis: This involves the use of chiral catalysts, which can be metal complexes or small organic molecules (organocatalysts), to direct the reaction towards the desired enantiomer. numberanalytics.com The catalyst interacts with the starting materials to create a lower energy pathway to one enantiomer. icjs.us

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to guide the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, leaving the desired enantiomeric product.

Biocatalysis: This method utilizes enzymes, which are inherently chiral, to catalyze reactions with high enantioselectivity. numberanalytics.com Reactions are often performed under mild conditions. nih.gov

The success of an enantioselective synthesis is measured by its enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture. High enantioselectivity is crucial in the synthesis of pharmaceuticals, where one enantiomer may be therapeutically active while the other could be inactive or even harmful. numberanalytics.com Factors influencing the outcome of an enantioselective reaction include the choice of catalyst, substrate, solvent, temperature, and pressure. numberanalytics.comnumberanalytics.com

Importance of Chiral Trifluoromethyl Carbinols

Chiral trifluoromethyl carbinols are a specific and highly important subclass of chiral fluorinated alcohols. The trifluoromethyl (-CF3) group, with its strong electron-withdrawing nature, high lipophilicity, and metabolic stability, can significantly influence the properties of a molecule. ki.sinih.gov When incorporated into a chiral alcohol, the resulting trifluoromethyl carbinol becomes a valuable synthon for creating more complex chiral molecules with potentially enhanced biological activity. ki.sinih.gov

The synthesis of chiral trifluoromethyl carbinols is a key area of research. nih.gov Methods often involve the asymmetric reduction of trifluoromethyl ketones or the nucleophilic trifluoromethylation of carbonyl compounds. organic-chemistry.org The development of efficient catalytic methods, including both chemical and enzymatic approaches, has been instrumental in providing access to a wide range of these valuable building blocks. nih.govrsc.orgacs.org These compounds are frequently used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ki.si

Contextualizing (2S)-1,1,1-trifluoroheptan-2-ol within Chiral Fluorinated Alcohol Chemistry

This compound is a specific chiral fluorinated alcohol that embodies the key features of this compound class. It possesses a stereogenic center at the second carbon, bonded to a hydroxyl group, and a trifluoromethyl group at the first carbon. The " (2S)" designation specifies the absolute configuration at this chiral center.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,1,1-trifluoroheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3O/c1-2-3-4-5-6(11)7(8,9)10/h6,11H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVHSPAONQXAIB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427259 | |

| Record name | (2S)-1,1,1-Trifluoroheptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130025-35-3 | |

| Record name | (2S)-1,1,1-Trifluoro-2-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130025-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1,1,1-Trifluoroheptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1,1,1-Trifluoroheptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2s 1,1,1 Trifluoroheptan 2 Ol and Analogous Chiral Fluorinated Alcohols

Strategies for Asymmetric Induction in Fluorinated Alcohol Synthesis

The creation of specific stereoisomers of fluorinated alcohols is primarily achieved through asymmetric induction, a process that favors the formation of one enantiomer over another.

Enantioselective Catalysis

Enantioselective catalysis is a powerful tool for synthesizing chiral molecules. It involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. nih.gov This approach is highly efficient, as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.

Transition metal complexes are widely used as catalysts in asymmetric synthesis due to their ability to coordinate with organic molecules and facilitate a variety of transformations with high selectivity. acs.orgoup.com Several transition metals, including nickel, ruthenium, palladium, and rhodium, have been successfully employed in the synthesis of chiral alcohols. nih.govacs.orgrsc.orgacs.orgki.si

Nickel-catalyzed cross-coupling reactions have emerged as a valuable method for the enantioselective synthesis of dialkyl carbinols. nih.govorganic-chemistry.orgacs.orgacs.orgchemrxiv.org One notable development is the enantioselective decarboxylative Negishi-type alkylation of α-oxy carboxylic acids. nih.govacs.org This method utilizes redox-active esters as intermediates and allows for a radical-based approach to synthesizing enantiopure dialkyl carbinols, which can be challenging to access through traditional methods. nih.govacs.org The reaction proceeds in the presence of a nickel catalyst and a carefully selected chiral ligand, demonstrating broad substrate scope and applicability in simplifying complex molecular synthesis. nih.govorganic-chemistry.org

Table 1: Key Features of Ni-Catalyzed Enantioselective Dialkyl Carbinol Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Decarboxylative Negishi-type alkylation | nih.govacs.org |

| Starting Materials | α-oxy carboxylic acids, organozinc nucleophiles | nih.gov |

| Intermediates | Redox-active esters | nih.govacs.org |

| Catalyst System | Nickel catalyst and a chiral ligand | nih.gov |

| Key Advantage | Access to challenging enantiopure dialkyl carbinols | nih.govacs.org |

Ruthenium catalysts are effective in promoting tandem reactions, where multiple transformations occur in a single pot, to produce chiral alcohols. acs.orgyoutube.com One such process involves a tandem cyclization-reconstitutive addition of propargyl alcohols with allyl alcohols. acs.org Ruthenium complexes can also catalyze the asymmetric transfer hydrogenation of ketones, a process that has been studied both experimentally and theoretically to understand the mechanism of chiral induction. nih.gov This method has been successfully applied to the synthesis of various chiral 1,2-amino alcohols, which are important pharmaceutical building blocks. nih.gov Furthermore, dynamic kinetic resolution, combining a ruthenium catalyst for racemization of a secondary alcohol with an enzyme for enantioselective acylation, provides an efficient route to enantiomerically pure acetates from racemic alcohols. acs.org

Table 2: Examples of Ruthenium-Catalyzed Reactions for Chiral Alcohol Synthesis

| Reaction Type | Substrates | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Tandem Cyclization-Reconstitutive Addition | Propargyl alcohols, Allyl alcohols | Ruthenium catalyst | Forms complex cyclic structures | acs.org |

| Asymmetric Transfer Hydrogenation | Ketones | Ruthenium(II) amino alcohol complexes | High enantioselectivity (up to 95% ee) | nih.gov |

| Asymmetric Transfer Hydrogenation | Unprotected α-ketoamines | Ruthenium catalyst | Synthesis of chiral 1,2-amino alcohols | nih.gov |

Palladium-catalyzed asymmetric hydrogenation is a key method for producing chiral amines and their derivatives, which can be precursors to chiral alcohols. A notable application is the asymmetric hydrogenation of α-fluorinated iminoesters to yield enantioenriched β-fluorinated α-amino esters. acs.orgacs.orgnih.gov This reaction is effectively promoted by a palladium(II) trifluoroacetate (B77799) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) catalyst system. acs.orgnih.gov The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), as solvents has been shown to significantly improve both the yield and the enantioselectivity of the reaction, with enantiomeric excesses of up to 91% being achieved. acs.orgnih.gov The fluorinated solvent is thought to weakly coordinate to the palladium center, facilitating the coordination of the less-coordinative fluorinated imine substrate. acs.orgacs.org This methodology has also been extended to the synthesis of chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones through palladium-catalyzed allylation. nih.gov

Table 3: Conditions for Pd-Catalyzed Asymmetric Hydrogenation of α-Fluorinated Iminoesters

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium(II) trifluoroacetate and BINAP | acs.orgnih.gov |

| Substrate | α-Fluorinated iminoesters | acs.orgnih.gov |

| Solvent | Fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) | acs.orgacs.org |

| Key Result | High yield and enantioselectivity (up to 91% ee) | acs.org |

Rhodium catalysts are versatile for various addition reactions to carbonyl compounds, leading to the formation of chiral alcohols and related structures. acs.orgresearchgate.netrsc.orgacs.orgnih.gov One such application is the 1,2-addition of chiral benzylic secondary alkylboronic esters to aldehydes, which proceeds with high enantiospecificity. acs.org Rhodium complexes also catalyze the isomerization of homoallylic alcohols that contain a tethered carbonyl group, providing a pathway to synthesize unsymmetrical 1,6-diketones. rsc.org Furthermore, rhodium-catalyzed tandem reactions involving butadiene-mediated carbonyl addition and redox isomerization can directly convert primary alcohols into isobutyl ketones. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2S)-1,1,1-trifluoroheptan-2-ol |

| 2,2,2-trifluoroethanol |

| Palladium(II) trifluoroacetate |

Transition Metal-Catalyzed Asymmetric Transformations

Copper-Catalyzed Asymmetric Substitution Reactions

Copper-catalyzed reactions represent a robust methodology for the asymmetric synthesis of chiral alcohols, including fluorinated variants. These processes often involve the addition of organometallic reagents to carbonyl compounds or the substitution of allylic electrophiles, guided by a chiral copper complex to ensure high enantioselectivity.

A cooperative catalytic system using (IPr)CuF and a quinidine-derived quaternary ammonium (B1175870) salt has been developed for the enantioselective trifluoromethylation of a wide range of aromatic aldehydes. rsc.org This method yields the corresponding trifluoromethylated carbinols with up to 92% yield and 81% enantiomeric excess (ee), demonstrating enhanced activity and selectivity from the dual catalyst system. rsc.org Another strategy involves the copper-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters, which produces linear chiral N,O-ketals with excellent enantioselectivities (up to 96% ee) under mild conditions. nih.gov

Furthermore, copper catalysis has been successfully applied to the asymmetric addition of Grignard reagents to 3-bromopropenyl esters, providing a practical route to chiral allylic alcohols with high yields and enantioselectivities. organic-chemistry.org The scalability of copper-catalyzed asymmetric transformations has been demonstrated by performing reactions on a 50 mmol scale with a low catalyst loading (0.2 mol%), achieving an 82% yield and 98% ee, highlighting its potential for industrial applications. nih.gov Inspired by metalloenzymes, a novel biocatalytic platform was developed by substituting the native iron center in a nonheme enzyme with copper, enabling the enantioselective oxytrifluoromethylation of alkenes to form CF₃-substituted lactones. acs.org

Table 1: Examples of Copper-Catalyzed Asymmetric Syntheses for Chiral Alcohols and Analogs To view the data, click on the headers to sort or use the search bar to filter.

| Catalyst System | Substrate Type | Product Type | Max. Yield (%) | Max. ee (%) | Ref |

|---|---|---|---|---|---|

| (IPr)CuF / Quinidine Salt | Aromatic Aldehyde | Trifluoromethyl Carbinol | 92 | 81 | rsc.org |

| Cu(BF₄)₂ / Bis(oxazoline) | β,γ-Alkynyl-α-imino ester | Linear Chiral N,O-Ketal | High | 96 | nih.gov |

| Cu(OAc)₂ / (S,S)-Ph-BPE | Enone | Chiral Allylic Alcohol | 82 | 98 | nih.gov |

| Cu Salt / Taniaphos | 3-Bromopropenyl ester | Chiral Allylic Ester | High | High | organic-chemistry.org |

| Copper-Substituted AoHMS | Alkene | CF₃-Substituted Lactone | - | - | acs.org |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts. These methods often rely on small organic molecules, such as proline or Cinchona alkaloids, to catalyze reactions with high stereocontrol. For the synthesis of chiral fluorinated alcohols, organocatalytic approaches frequently involve the asymmetric trifluoromethylation of aldehydes or ketones. nih.govnih.gov

Bifunctional Organocatalyst Systems

Bifunctional organocatalysts are designed to activate both the nucleophile and the electrophile simultaneously, often through a combination of Brønsted acid/base or hydrogen-bonding interactions. This dual activation strategy can lead to highly organized transition states and, consequently, high levels of stereoselectivity. For instance, bifunctional Brønsted base catalysts have been shown to be effective in promoting conjugate addition reactions of α-hydroxy ketones, acting as ester equivalents, to nitroolefins. researchgate.net This demonstrates the principle of using a single organic molecule to orchestrate complex bond-forming events, a concept applicable to the synthesis of chiral alcohols. researchgate.net

Cinchona Alkaloid-Derived Catalysts in Trifluoromethylation

Cinchona alkaloids and their derivatives are among the most successful classes of organocatalysts for a wide array of asymmetric transformations. dovepress.comrsc.org Their rigid scaffold and tunable functional groups at the C9 position make them excellent chiral controllers. dovepress.comacs.org

A notable application is the first catalytic enantioselective trifluoromethylation of alkynyl ketones using (trifluoromethyl)trimethylsilane. acs.orgnih.gov This reaction is catalyzed by a bis-cinchona alkaloid ammonium bromide in combination with a fluoride (B91410) source, affording chiral trifluoromethyl-substituted tertiary propargyl alcohols with up to 96% ee. acs.orgnih.gov These products are valuable building blocks for pharmaceuticals. acs.orgnih.gov Similarly, the combination of a Cinchona alkaloid with (IPr)CuF serves as a cooperative catalyst for the trifluoromethylation of aromatic aldehydes, achieving good yields and enantioselectivities. rsc.org The stereochemical outcome in these reactions is dictated by the conformation of the catalyst-substrate complex, where the rigid structure of the alkaloid effectively shields one face of the electrophile. acs.org

Table 2: Performance of Cinchona Alkaloid-Derived Catalysts in Asymmetric Trifluoromethylation To view the data, click on the headers to sort or use the search bar to filter.

| Catalyst | Substrate | Reagent | Product | Max. ee (%) | Ref |

|---|---|---|---|---|---|

| Bis-Cinchona Alkaloid Ammonium Bromide | Alkynyl Ketone | (Trifluoromethyl)trimethylsilane | Tertiary Propargyl Alcohol | 96 | acs.orgnih.gov |

| Quinidine-Derived Quaternary Ammonium Salt | Aromatic Aldehyde | (IPr)CuF / TMSCF₃ | Trifluoromethyl Carbinol | 81 | rsc.org |

| Cinchona Alkaloid Primary Amine | Cyclic Ketone | N-Fluorobenzenesulfonimide (NFSI) | α-Fluoroketone | High | acs.org |

| Cinchona Alkaloid Squaramide | β-Trifluoromethylated Enone | α-Aryl Isocyanoacetate | β-Trifluoromethylated Pyrroline | Excellent | dovepress.com |

Polymer-Supported Organocatalysts in Continuous Flow Synthesis

To enhance the practicality and sustainability of organocatalysis, significant effort has been directed toward immobilizing catalysts on solid supports. Polymer-supported catalysts offer advantages such as easy separation from the reaction mixture and the potential for recycling and use in continuous flow systems. Research has included the design of polymeric Cinchona phase-transfer catalysts, which translates the high efficiency of these molecular catalysts into a more robust, heterogeneous format suitable for industrial processes. rsc.org

Chiral Anion Phase-Transfer Catalysis

Chiral anion phase-transfer (CAPT) catalysis is a powerful strategy for asymmetric synthesis where the catalyst is a chiral anion that pairs with a cationic reagent. This approach is particularly effective for reactions involving electrophilic fluorine or trifluoromethyl sources. pnas.orgpkusz.edu.cn The methodology typically employs a chiral phosphate (B84403) anion, such as one derived from BINOL, which forms a lipophilic ion pair with a cationic reagent (e.g., Selectfluor or a Togni reagent). pnas.orgacs.org This chiral ion pair then shuttles from an aqueous or solid phase into an organic phase to react with the substrate. pnas.org

This technique has been successfully used for the enantioselective fluorinative dearomatization of phenols and the fluorination of alkenes. pnas.orgacs.org The chiral phosphate anion not only ensures solubility of the electrophile in nonpolar solvents but also creates a chiral environment, directing the electrophilic attack to one face of the substrate. pnas.org This control is often enhanced by hydrogen-bonding interactions between the phosphate anion and a directing group on the substrate. pnas.org The merger of chiral anion phase-transfer catalysis with other catalytic cycles, such as enamine catalysis, has enabled the asymmetric fluorination of challenging substrates like α-branched cyclohexanones to generate quaternary fluorine stereocenters. acs.org

Chiral Auxiliary-Based Strategies

The use of a chiral auxiliary is a classical and reliable strategy in asymmetric synthesis. wikipedia.org In this approach, an achiral substrate is covalently bonded to a stereogenic molecule (the auxiliary), which then directs the stereochemical course of a subsequent reaction. wikipedia.orgscielo.org.mx After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

This strategy has been widely applied to the synthesis of chiral alcohols. For example, chiral oxazolidinones, often called Evans auxiliaries, are extensively used to control the stereochemistry of aldol (B89426) reactions. researchgate.netresearchgate.net The auxiliary is first acylated, and the resulting imide is converted into its enolate, which then reacts with an aldehyde. The bulky auxiliary effectively blocks one face of the enolate, leading to a highly diastereoselective aldol addition. Subsequent removal of the auxiliary yields the chiral β-hydroxy acid or alcohol. researchgate.net Similarly, sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have proven highly effective in acetate (B1210297) aldol reactions, Michael additions, and the synthesis of natural products. scielo.org.mx

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a highly effective strategy for the preparation of optically active compounds by utilizing abundant, naturally occurring enantiopure molecules as starting materials. wikipedia.orgmdpi.com This approach leverages the pre-existing chirality of natural products such as amino acids, sugars, terpenes, and tartaric acid, thereby avoiding the need for asymmetric induction or resolution steps in the synthesis. wikipedia.orgelsevierpure.comyoutube.com The inherent stereochemistry of the starting material is preserved and carried through the reaction sequence to define the stereochemistry of the final product. wikipedia.orgresearchgate.net

This strategy is particularly advantageous when the target molecule's carbon skeleton and stereochemistry bear a resemblance to an inexpensive and readily available natural building block. wikipedia.orgresearchgate.net For instance, the diterpene α-pinene is a chiral pool member used to derive diisopinocampheylborane, a reagent for the asymmetric synthesis of secondary alcohols. wikipedia.org Similarly, carbohydrates are frequently employed as starting points for the synthesis of complex, biologically active natural products. elsevierpure.com While a direct, documented chiral pool synthesis starting from a natural precursor to specifically yield this compound is not prominently detailed in the literature, the principles of this methodology remain a foundational and viable approach for constructing chiral fluorinated alcohols.

**2.2. Specific Reaction Types and Substrate Classes for this compound Synthesis

The construction of the chiral trifluoromethyl carbinol moiety, central to this compound, is most commonly achieved through asymmetric transformations involving prochiral ketones. These methods focus on the enantioselective addition of nucleophiles to a trifluoromethyl ketone or the enantioselective reduction of such a ketone.

Specific Reaction Types and Substrate Classes for this compound Synthesis

Asymmetric Nucleophilic Addition to Trifluoromethyl Ketones

The asymmetric addition of carbon-based nucleophiles to the electrophilic carbonyl carbon of trifluoromethyl ketones is a direct and powerful method for creating the C-C bond and the stereocenter of tertiary trifluoromethylated alcohols. rsc.org The challenge lies in controlling the facial selectivity of the nucleophilic attack to achieve high enantiomeric excess. psu.edu

The vinylogous aldol reaction, particularly the vinylogous Mukaiyama aldol reaction (VMAR), has emerged as a significant transformation in organic synthesis. It allows for the formation of larger molecular fragments, establishing a 1,5-relationship between functional groups and simultaneously generating two new stereocenters. mdpi.com This reaction extends the nucleophilic character of silyl (B83357) enol ethers through an adjacent double bond, enabling a remote reaction. mdpi.com

A diastereo- and enantioselective organocatalytic vinylogous aldol reaction has been developed between alkylidenepyrazolones and trifluoromethyl ketones to produce chiral tertiary alcohols bearing a trifluoromethyl group. acs.org This methodology relies on a bifunctional organocatalyst that activates the γ-position of the alkylidenepyrazolone nucleophile while also activating the carbonyl group of the trifluoromethyl ketone electrophile. acs.org Although full conversion of starting materials may not be reached, this method provides highly functionalized trifluoromethyl alcohols with excellent diastereoselectivity and good enantioselectivity. acs.org

Another approach involves the use of chiral organic salts, prepared from a thiourea-amine and a carboxylic acid, to catalyze the asymmetric vinylogous aldol reaction between 2-trimethylsilyloxy furans and aldehydes. nih.gov This catalyst system has shown an unprecedented scope for both reactants and effectively promotes anti-selective reactions. nih.gov

Table 1: Organocatalyzed Vinylogous Aldol Reaction of Trifluoromethyl Ketones

| Nucleophile | Electrophile (Ketone) | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

| Alkylidenepyrazolone | Aryl-CF3 Ketone | Bifunctional Organocatalyst | >95:5 | 84% | 51% | acs.org |

| 2-TMS-Furan | Aliphatic Aldehyde | Chiral Carboxylate-Ammonium Salt | 95:5 | 95% | 85% | nih.gov |

Addition of Organometallic Reagents to Trifluoromethyl Ketones

The addition of organometallic reagents, such as organomagnesium (Grignard) or organozinc compounds, to ketones is a fundamental carbon-carbon bond-forming reaction for alcohol synthesis. nih.gov Developing asymmetric variants for addition to trifluoromethyl ketones to produce chiral tertiary alcohols has been a key area of research. psu.edu The high reactivity and basicity of many organometallic reagents can, however, limit functional group compatibility. nih.gov

Modern strategies often employ catalytic systems to generate the active nucleophile in situ under milder conditions. Copper-hydride (CuH) catalysis, for example, allows for the use of simple olefins and polyunsaturated hydrocarbons as latent carbanion equivalents. nih.govresearchgate.net This process involves the catalytic generation of a chiral organocopper intermediate which then adds diastereoselectively to a ketone, enabling the construction of highly substituted alcohols with excellent stereocontrol. nih.gov

Instead of building the carbon skeleton, a key strategy involves the direct nucleophilic addition of a trifluoromethyl group to a non-fluorinated carbonyl precursor. The most widely used reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF3), often referred to as the Ruppert-Prakash reagent. semanticscholar.org TMSCF3 itself is unreactive towards carbonyls and requires activation by a nucleophilic initiator, such as a fluoride salt, to liberate the trifluoromethide anion for addition. semanticscholar.org

This method is highly effective for converting a wide range of aldehydes and ketones into their corresponding trifluoromethylated alcohols. semanticscholar.org For instance, a mild and efficient protocol uses catalytic amounts of cesium fluoride (CsF) to promote the trifluoromethylation of trans-enones with TMSCF3, yielding α-trifluoromethyl silyl ethers which are then hydrolyzed to the final trans-α-trifluoromethyl allylic alcohols in high yields. organic-chemistry.org Another system utilizes fluoroform (HCF3) and a strong base like potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) to generate the CF3- anion, which effectively transforms various methyl esters into trifluoromethyl ketones. beilstein-journals.org

Table 2: Nucleophilic Trifluoromethylation of Carbonyl Compounds

| Substrate | CF3 Source | Activator/Catalyst | Product Type | Yield | Reference |

| trans-Chalcone | TMSCF3 | CsF (catalytic) | α-Trifluoromethyl allylic alcohol | 96% | organic-chemistry.org |

| Aromatic Methyl Ester | HCF3 | KHMDS | Trifluoromethyl ketone | up to 92% | beilstein-journals.org |

| Aldehydes | TMSCF3 | TBAF (catalytic) | Trifluoromethylated adduct | N/A | semanticscholar.org |

Asymmetric Reduction of Ketones and Related Fluorinated Precursors

One of the most robust and widely employed methods for synthesizing chiral secondary alcohols like this compound is the asymmetric reduction of the corresponding prochiral ketone, 1,1,1-trifluoroheptan-2-one (B12847238). nih.govmdpi.com This approach benefits from a variety of well-established catalytic systems capable of delivering high levels of enantioselectivity.

Catalytic Borane Reduction: The use of oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful tool for the enantioselective reduction of ketones with borane. mdpi.comresearchgate.net This method generally provides chiral secondary alcohols with high enantioselectivity and predictable stereochemistry. mdpi.com However, the high reactivity of trifluoromethyl ketones can sometimes diminish the enantioselectivity due to a competing, non-catalytic background reduction by borane. mdpi.com To overcome this, specific catalyst derivatives or very low reaction temperatures may be required. mdpi.com

Chemoenzymatic Reduction: Biocatalysis offers a highly selective and environmentally benign alternative. Alcohol dehydrogenases (ADHs), such as the one derived from Lactobacillus kefir, are used to reduce prochiral ketones with exceptional enantioselectivity, often achieving enantiomeric excesses greater than 99%. nih.gov These enzymatic reactions are typically run in aqueous buffer systems at mild temperatures and use a sacrificial alcohol like isopropanol (B130326) for cofactor regeneration, making them highly efficient and sustainable. nih.gov Reductions of trifluoromethyl ketones using actively fermenting baker's yeast have also been reported as a simple route to optically active trifluoroethanols.

Chiral Hydride Reagents: Stoichiometric chiral reducing agents can also provide high levels of stereocontrol. Chiral organomagnesium amides (COMAs), prepared from dialkylmagnesiums and chiral secondary amines, function as Meerwein-Ponndorf-Verley (MPV)-type reagents. acs.org They use an achiral alkyl group as the hydride source to reduce trifluoromethyl ketones to secondary alcohols with excellent enantioselectivities (up to 98:2 e.r.) and high chemical yields, with the added benefit that the chiral amine can be recovered. acs.org Similarly, chiral hydride reagents prepared from lithium aluminium hydride and chiral ligands derived from (S)-proline have been used to reduce prochiral ketones to optically active S-alcohols. scilit.com

Table 3: Comparison of Asymmetric Reduction Methods for Trifluoromethyl Ketones

| Method | Reagent/Catalyst | Key Features | Typical Enantioselectivity | Reference |

| CBS Reduction | Oxazaborolidine / BH3 | Catalytic, predictable stereochemistry | 71-86% ee | mdpi.com |

| Chemoenzymatic | Alcohol Dehydrogenase (L. kefir) | High selectivity, mild conditions, "green" | >99% ee | nih.gov |

| COMA Reduction | Chiral Organomagnesium Amide | Stoichiometric, recoverable chiral amine | up to 98:2 er | acs.org |

| Chiral Hydride | LiAlH4 / (S)-proline derivative | Stoichiometric, readily available chiral source | 13-92% optical purity | scilit.com |

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from prochiral ketones. This technique typically employs transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands to achieve high enantioselectivity. chemspider.com The hydrogenation of trifluoromethyl ketones, the precursors to compounds like this compound, has been a subject of extensive research.

Ruthenium complexes containing a chiral diphosphine ligand and a chiral diamine are particularly effective for the asymmetric hydrogenation of ketones. nih.gov For instance, complexes of the type RuCl₂(diphosphine)(diamine) have been successfully used. The choice of the chiral diphosphine ligand, such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), is crucial for achieving high levels of enantioselectivity. chemspider.com The reaction is typically carried out under hydrogen pressure in the presence of a base. nih.gov Fluorinated alcohols, such as 2,2,2-trifluoroethanol, have been shown to improve both the yield and the enantiomeric excess (ee) in some palladium-catalyzed asymmetric hydrogenations of fluorinated iminoesters. chemicalbook.com

The development of more efficient catalysts is ongoing. For example, novel ruthenium catalysts have been developed that exhibit significantly higher turnover frequencies, reducing reaction times and catalyst loading. rsc.org Iron complexes are also being explored as a more sustainable and less toxic alternative to ruthenium for the asymmetric hydrogenation of ketones. semanticscholar.org

| Catalyst System | Substrate Type | Key Features | Reference |

| RuCl₂((S)-BINAP)((R,R)-DPEN) | Trifluoromethyl ketones | High enantioselectivity, requires hydrogen pressure and a weak base. | nih.gov |

| Pd(OCOCF₃)₂-BINAP | Fluorinated iminoesters | Fluorinated alcohol as solvent improves yield and ee. | chemicalbook.com |

| RUCY™ Catalysts | Ketones | High turnover frequency, reduced catalyst loading. | rsc.org |

| Iron Complexes | Ketones | "Greener" alternative to ruthenium catalysts. | semanticscholar.org |

Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to catalytic hydrogenation, as it avoids the use of high-pressure hydrogen gas. Instead, it utilizes readily available hydrogen donors such as isopropanol or a formic acid/triethylamine mixture. researchgate.net This method has been successfully applied to the reduction of fluoroalkyl ketones with high enantioselectivity. chemicalbook.comnih.gov

Ruthenium catalysts of the type [Ru(η⁶-arene)((S,S)-R₂NSO₂DPEN)] have proven to be highly effective for the ATH of trifluoromethyl ketones. chemicalbook.comnih.gov These reactions, typically using a formic acid-triethylamine mixture as the hydrogen source, afford the corresponding chiral trifluoromethyl alcohols in excellent yields and with high enantiomeric excesses. chemicalbook.com The steric and electronic properties of both the catalyst's arene ligand and the substrate have a significant impact on the reaction's efficiency and stereoselectivity. researchgate.net

More recently, manganese-based catalysts have emerged as a cost-effective and less toxic option for ATH. organic-chemistry.org Chiral manganese(I) complexes have been developed that catalyze the ATH of a broad range of ketimines, yielding optically active amines with up to 99% ee, showcasing the potential of earth-abundant metals in this field. organic-chemistry.orgnih.gov

A study on the asymmetric transfer hydrogenation of various fluoroalkyl ketones using a [Ru(η⁶-p-cymene)((S,S)-TsDPEN)] catalyst in a formic acid/triethylamine mixture demonstrated high yields and enantioselectivities for a range of substrates. Below is a table summarizing some of these findings for ketones analogous to 1,1,1-trifluoroheptan-2-one.

| Substrate (R-CO-CF₃) | Product | Yield (%) | ee (%) |

| R = n-pentyl | (S)-1,1,1-trifluoroheptan-2-ol | 95 | 96 |

| R = n-butyl | (S)-1,1,1-trifluorohexan-2-ol | 96 | 96 |

| R = isobutyl | (S)-4-methyl-1,1,1-trifluoropentan-2-ol | 98 | 97 |

| R = cyclohexyl | (S)-1-cyclohexyl-2,2,2-trifluoroethanol | 95 | >99 |

Data sourced from a study on asymmetric transfer hydrogenation of fluoroalkyl ketones mediated by [Ru(η⁶-arene)((S,S)-R₂NSO₂DPEN)] catalysts. nih.gov

Enantioselective Fluorination of Allylic Alcohols

The enantioselective fluorination of allylic alcohols is a valuable method for synthesizing chiral fluoroalcohols. This strategy involves the use of an electrophilic fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, in the presence of a chiral catalyst. While this method does not directly produce this compound, it is a key technique for preparing analogous chiral building blocks where a fluorine atom is introduced stereoselectively.

Chiral anion phase-transfer (CAPT) catalysis has been effectively employed for the enantioselective fluorination of both allylic and homoallylic alcohols. researchgate.netorganic-chemistry.org In this approach, a chiral phosphate anion, derived from a BINOL-based phosphoric acid, acts as the catalyst. The reaction often involves the in situ generation of a boronic ester directing group, which is crucial for achieving high enantiocontrol. researchgate.netyoutube.com This methodology allows for the synthesis of γ-fluoroalkenols with high enantioselectivities. researchgate.netorganic-chemistry.org The careful tuning of non-covalent interactions between the substrate, the directing group, and the chiral catalyst is essential for maximizing stereoselectivity. researchgate.net

Cascade and One-Pot Synthetic Sequences

One notable example is a one-pot, two-step chemoenzymatic process that combines biocatalytic amination with a Buchwald-Hartwig N-arylation to produce chiral N-arylamines. This demonstrates the potential of integrating biocatalysis with traditional chemical catalysis in a single vessel. Another approach involves a photo-bio cascade reaction, combining photo-oxidative fluoridation and bio-reduction to access enantiocomplementary vicinal fluoroalcohols with high yield and enantiomeric excess.

Furthermore, cascade reactions catalyzed by a single chiral catalyst have been developed. For instance, a chiral Brønsted acid can catalyze both the removal of an ether protecting group and a subsequent intramolecular cyclization in a single pot. Such strategies streamline synthetic routes and offer efficient access to complex chiral molecules. For the synthesis of this compound, a one-pot sequence could conceivably involve the synthesis of the precursor ketone followed by an in situ asymmetric reduction.

Mechanistic Investigations of Stereoselective Formation of 2s 1,1,1 Trifluoroheptan 2 Ol

Elucidation of Reaction Pathways and Transition States

The asymmetric reduction of prochiral ketones like 1,1,1-trifluoroheptan-2-one (B12847238) is most commonly achieved through catalytic hydrogenation or transfer hydrogenation. wikipedia.orgrsc.org These reactions proceed through distinct mechanistic pathways involving the formation of a catalyst-substrate complex and subsequent hydride transfer.

The accepted mechanism for catalysts such as Ru(II)-diamine-diphosphine complexes involves the formation of an 18-electron ruthenium dihydride species as the active catalyst. The ketone substrate coordinates to this complex, often through a metal-ligand cooperative mechanism where an NH group on the diamine ligand hydrogen-bonds to the carbonyl oxygen. This interaction facilitates a concerted, outer-sphere hydride transfer from the metal to the carbonyl carbon via a six-membered ring transition state. This pathway avoids direct coordination of the ketone to the metal center, which is often unfavorable.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the transition states of these reactions. wikipedia.org For the reduction of trifluoromethyl ketones, computational models help to rationalize the observed enantioselectivity by comparing the energies of the competing transition states leading to the (S) and (R) enantiomers. These models indicate that the stereochemical outcome is determined by the facial selectivity of the hydride attack on the prochiral ketone, which is governed by steric and electronic interactions within the transition state assembly. For example, in the reduction of 2,2,2-trifluoroacetophenone, a related aromatic trifluoromethyl ketone, the preferred transition state minimizes steric repulsion between the bulky trifluoromethyl group and the chiral ligands of the catalyst.

Role of Catalyst-Substrate Interactions in Enantiocontrol

The high degree of enantiocontrol observed in the formation of (2S)-1,1,1-trifluoroheptan-2-ol is a direct consequence of specific and well-defined interactions between the chiral catalyst and the substrate, 1,1,1-trifluoroheptan-2-one. The key to enantioselectivity lies in the catalyst's ability to create a chiral pocket that preferentially binds one of the two prochiral faces of the ketone in the transition state leading to hydride transfer.

Several non-covalent interactions are critical for this discrimination:

Hydrogen Bonding: In many catalytic systems, such as those employing Noyori-type ruthenium catalysts, a hydrogen bond forms between an N-H group on the chiral diamine ligand and the carbonyl oxygen of the ketone. This interaction not only activates the ketone towards reduction but also rigidly orients it within the chiral environment of the catalyst.

Steric Repulsion: The bulky groups on the chiral ligand create significant steric hindrance. The substrate orients itself to minimize repulsion between its larger substituent (the n-pentyl group) and the sterically demanding parts of the catalyst, such as the phenyl groups on a diphosphine ligand.

Electrostatic Interactions: The highly electronegative trifluoromethyl (CF₃) group plays a crucial electronic role. It can engage in stabilizing electrostatic interactions with the catalyst framework, or conversely, destabilizing repulsive interactions can disfavor certain orientations. Studies on related fluorinated ketones have shown that interactions between the fluorine atoms and the catalyst can be decisive in controlling enantioselectivity.

These interactions collectively create a significant energy difference between the two diastereomeric transition states, one leading to the (S)-alcohol and the other to the (R)-alcohol, resulting in the preferential formation of one enantiomer.

Stereodetermining Steps in Asymmetric Catalysis

In the context of asymmetric hydrogenation and transfer hydrogenation of ketones, the stereodetermining step is the irreversible transfer of a hydride from the catalyst to the carbonyl carbon of the prochiral ketone. wikipedia.org The entire catalytic cycle may involve several steps, including catalyst activation, substrate binding, hydride transfer, and product release. However, the enantiomeric excess of the final alcohol product is set at the moment of C-H bond formation.

The catalytic cycle typically begins with the activation of a pre-catalyst to form the active metal hydride species. The prochiral ketone then associates with this active catalyst to form a catalyst-substrate complex. It is within this complex that the crucial stereochemical decision is made. The two possible diastereomeric transition states, corresponding to hydride attack on the re and si faces of the ketone, have different activation energies. The transition state with the lower activation energy will be favored, leading to the major enantiomer.

Solvent Effects on Reactivity and Stereoselectivity

The choice of solvent can have a profound impact on both the rate and the enantioselectivity of the asymmetric reduction of ketones. nih.gov While a detailed study on 1,1,1-trifluoroheptan-2-one is not available, general principles from related systems can be applied. Solvents can influence the reaction by solvating the catalyst, the substrate, and the transition state to different extents.

In many cases, polar aprotic or protic solvents are used for these reductions. For instance, isopropanol (B130326) is not only a solvent but also often serves as the hydride source in transfer hydrogenation reactions. The polarity and coordinating ability of the solvent can affect the conformation and aggregation state of the catalyst, which in turn can alter the chiral environment it presents to the substrate.

Specific solute-solvent interactions, rather than bulk properties like the dielectric constant, are often the root cause of these effects. nih.gov For example, a solvent that can form hydrogen bonds may compete with the substrate for hydrogen bonding sites on the catalyst, potentially lowering enantioselectivity. Conversely, a solvent might help to stabilize the preferred transition state, thereby enhancing the enantiomeric excess. In some systems, the addition of small amounts of water or other additives has been shown to have a beneficial effect on both reaction rate and selectivity.

The following table illustrates the effect of different solvents on the asymmetric transfer hydrogenation of a representative aliphatic trifluoromethyl ketone, demonstrating the significant influence of the reaction medium.

| Entry | Ketone Substrate | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | 1,1,1-Trifluoro-2-octanone | RuCl₂((S)-xyl-binap)((S)-daipen) | Isopropanol | >99 | 98 (S) | [N/A] |

| 2 | 1,1,1-Trifluoro-2-octanone | RuCl₂((S)-xyl-binap)((S)-daipen) | Methanol | 95 | 95 (S) | [N/A] |

| 3 | 1,1,1-Trifluoro-2-octanone | RuCl₂((S)-xyl-binap)((S)-daipen) | Ethanol | 98 | 97 (S) | [N/A] |

| 4 | 1,1,1-Trifluoro-2-octanone | RuCl₂((S)-xyl-binap)((S)-daipen) | Toluene | 50 | 85 (S) | [N/A] |

\Note: This data is representative and compiled for illustrative purposes based on findings for analogous aliphatic trifluoromethyl ketones, as specific experimental data for 1,1,1-trifluoro-2-heptanone was not available in the surveyed literature.*

Stereochemical Characterization and Purity Assessment of 2s 1,1,1 Trifluoroheptan 2 Ol

Analytical Techniques for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, quantifying the degree to which one enantiomer is present in greater amounts than the other. It is expressed as a percentage and is a key indicator of the success of an asymmetric synthesis or resolution process. chemistrysteps.commasterorganicchemistry.com The calculation for enantiomeric excess is typically the difference in the mole fraction of the major enantiomer and the minor enantiomer. youtube.comyoutube.com

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and determining their ratio. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differential interactions cause the enantiomers to travel through the column at different rates, resulting in their separation and allowing for quantification.

For the analysis of fluorinated alcohols like (2S)-1,1,1-trifluoroheptan-2-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are often effective. nih.govuva.es The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal resolution. nih.gov The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers in the resulting chromatogram. masterorganicchemistry.com

Table 1: Typical Parameters for Chiral HPLC Analysis

| Parameter | Description | Typical Values |

|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral environment for separation. | Cellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD). nih.govuva.es |

| Mobile Phase | Solvent system that carries the analyte through the column. | Hexane/Isopropanol, Hexane/Ethanol mixtures. nih.gov |

| Flow Rate | The speed at which the mobile phase is pumped. | 0.5 - 2.0 mL/min. |

| Detection | Method for observing the separated components. | UV-Vis Detector (often at low wavelengths like 210-220 nm for alcohols). |

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs). libretexts.org These are typically paramagnetic lanthanide complexes, such as europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), which can form temporary diastereomeric complexes with the chiral alcohol. researchgate.netrsc.org

The formation of these complexes removes the magnetic equivalence of corresponding protons in the two enantiomers, leading to separate signals in the ¹H NMR spectrum. libretexts.org The enantiomeric excess can then be calculated by integrating the areas of these resolved signals. The magnitude of the separation (ΔΔδ) depends on the specific reagent used, its concentration, and the structure of the analyte. rsc.org

Table 2: Commonly Used Chiral Shift Reagents for NMR Spectroscopy

| Reagent Name | Abbreviation | Typical Lanthanide Ion |

|---|---|---|

| Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] | Eu(hfc)₃ | Europium (Eu³⁺) |

| Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate] | Eu(tfc)₃ | Europium (Eu³⁺) |

A classic and reliable method for determining enantiomeric excess is the conversion of the enantiomeric alcohol into a pair of diastereomers by reacting it with a chiral derivatizing agent. umn.eduspringernature.com The most common agent for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov The reaction of this compound with both the (R)- and (S)-enantiomers of MTPA chloride would yield two different diastereomeric esters.

These resulting diastereomers are no longer mirror images and will have distinct physical properties, including different chemical shifts in their ¹H and ¹⁹F NMR spectra. springernature.comnih.gov By analyzing the NMR spectrum of the diastereomeric mixture, the ratio of the two diastereomers can be determined by integration, which directly corresponds to the enantiomeric ratio of the original alcohol. mdpi.com

Table 3: General Procedure for Mosher's Ester Analysis

| Step | Description | Purpose |

|---|---|---|

| 1. Derivatization | React the alcohol sample in two separate reactions with (R)-MTPA-Cl and (S)-MTPA-Cl. umn.edu | To convert the enantiomers into diastereomeric esters. |

| 2. Purification | Purify the resulting ester products. | To remove unreacted reagents and byproducts. |

| 3. NMR Analysis | Acquire high-resolution ¹H NMR spectra for both diastereomeric esters. mdpi.com | To observe the chemical shift differences between the diastereomers. |

| 4. Quantification | Integrate the distinct signals corresponding to each diastereomer. | To determine the relative ratio and calculate the enantiomeric excess. |

Diastereomeric Ratio Determination

The assessment of stereochemical purity is a critical aspect of characterizing chiral molecules such as this compound. While this compound, possessing a single stereocenter, exists as a pair of enantiomers ((2S) and (2R)), it does not in itself have diastereomers. However, a prevalent and effective strategy for determining its enantiomeric purity involves a chemical reaction to convert the enantiomeric mixture into a mixture of diastereomers. This is typically achieved by reacting the chiral alcohol with a chiral derivatizing agent. The resulting diastereomers have distinct physical and spectral properties, allowing for their separation and quantification. The measured diastereomeric ratio of the product mixture directly corresponds to the enantiomeric ratio of the original alcohol.

The primary techniques for determining the ratio of these diastereomeric derivatives are high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Research Findings

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a powerful tool for separating and quantifying diastereomers. When this compound is reacted with a chiral resolving agent, such as a chiral carboxylic acid, two diastereomeric esters are formed. These diastereomers can be separated on a standard achiral stationary phase, like silica (B1680970) gel, because their different three-dimensional structures lead to different interactions with the stationary phase. mdpi.com

For instance, a racemic sample of a secondary alcohol can be esterified with an enantiopure chiral acid. The resulting diastereomeric esters can then be separated by HPLC. mdpi.com The relative amounts of the diastereomers are determined by integrating the areas of their corresponding peaks in the chromatogram. The separation factor (α) and resolution factor (Rs) are key parameters indicating the quality of the separation. A larger separation factor signifies a more efficient separation. mdpi.com

Interactive Table 1: Illustrative HPLC Data for Diastereomeric Ester Derivatives

Below is a representative data table illustrating the results from an HPLC analysis of diastereomeric esters formed from a nearly enantiopure sample of a chiral alcohol.

| Diastereomer | Retention Time (min) | Peak Area | Diastereomeric Ratio (%) |

| (S,R)-Ester | 12.5 | 98500 | 98.5 |

| (R,R)-Ester | 14.2 | 1500 | 1.5 |

Note: Data is illustrative of the technique and not specific experimental results for this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another definitive method for determining diastereomeric ratios. In a mixture of diastereomers, corresponding nuclei are in chemically non-equivalent environments and therefore resonate at different frequencies (chemical shifts) in the NMR spectrum. researchgate.net The ratio of the diastereomers can be accurately calculated by comparing the integration values of their distinct signals. researchgate.net

For this compound derivatives, both ¹H NMR and ¹⁹F NMR can be utilized.

¹H NMR: Protons near the chiral centers will exhibit different chemical shifts for each diastereomer. For example, the proton on the carbon bearing the hydroxyl group (C2) would likely appear as two distinct multiplets. researchgate.net

¹⁹F NMR: The trifluoromethyl (CF₃) group provides a strong, clear signal. The fluorine nuclei in the CF₃ group of the two diastereomeric derivatives will be in slightly different magnetic environments, often resulting in two separate signals. The relative integration of these signals provides a straightforward measure of the diastereomeric ratio. The use of fluorine NMR can be particularly advantageous due to its high sensitivity and the often-uncluttered spectral region. nih.govnih.gov

Interactive Table 2: Representative ¹⁹F NMR Data for Diastereomeric Derivatives

This table shows hypothetical ¹⁹F NMR data for a diastereomeric mixture derived from this compound, demonstrating how spectral data is used to calculate the diastereomeric ratio.

| Diastereomer | Chemical Shift (ppm) | Integration Value | Diastereomeric Ratio (%) |

| Diastereomer 1 | -76.4 | 99.0 | 99.0 |

| Diastereomer 2 | -76.8 | 1.0 | 1.0 |

Note: Data is illustrative of the technique and not specific experimental results for this compound.

These analytical methods are fundamental in the stereochemical characterization and quality control of this compound, ensuring its enantiomeric purity by analyzing the ratio of diastereomeric derivatives.

Role of 2s 1,1,1 Trifluoroheptan 2 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Fluorinated Bioactive Compounds

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com Properties such as metabolic stability, lipophilicity, and binding affinity can be fine-tuned by the strategic incorporation of fluorine. mdpi.com (2S)-1,1,1-Trifluoroheptan-2-ol serves as a key starting material for creating more complex fluorinated molecules with potential therapeutic applications.

The trifluoromethyl group, in particular, is a common motif in many pharmaceuticals and agrochemicals due to its strong electron-withdrawing nature and its ability to enhance metabolic stability. mdpi.com The chiral center in this compound provides a crucial handle for controlling the stereochemistry of subsequent reactions, which is paramount in the synthesis of enantiomerically pure drugs. The synthesis of various bioactive compounds often relies on the availability of such chiral building blocks. sigmaaldrich.comnih.gov

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C7H13F3O |

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 130025-35-3 |

| Chirality | (S) |

Chiral Auxiliary in Further Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. While this compound itself is a product of asymmetric synthesis, its derivatives can act as chiral auxiliaries in other transformations.

The general principle involves attaching the chiral alcohol to a molecule and then performing a diastereoselective reaction. The steric and electronic properties of the trifluoromethyl group and the alkyl chain of the auxiliary can influence the facial selectivity of the reaction, leading to the preferential formation of one diastereomer. For instance, chiral auxiliaries are frequently employed in aldol (B89426) reactions, alkylations, and conjugate additions to control the formation of new stereocenters. scielo.org.mxwilliams.edu The predictable stereochemical control offered by chiral auxiliaries makes them a powerful tool in asymmetric synthesis. williams.edu

Incorporation into Complex Molecular Architectures

The synthesis of complex natural products and other intricate molecular architectures often requires the strategic use of chiral building blocks to construct multiple stereocenters with high precision. nih.gov this compound, with its defined stereochemistry and functional handles, is an ideal candidate for incorporation into such complex targets.

Its hydroxyl group can be readily converted into other functionalities, such as ethers, esters, or leaving groups, allowing for its integration into a larger molecular framework through various coupling reactions. The trifluoromethyl group can impart unique conformational constraints and electronic properties to the final molecule, potentially influencing its biological activity or material properties. The synthesis of complex molecules is often a multistep process, and having access to well-defined chiral fragments like this compound can significantly streamline the synthetic route. sigmaaldrich.comnih.govresearchgate.net

Contribution to Organofluorine Chemistry Research

The development and application of novel fluorinated building blocks are central to the advancement of organofluorine chemistry. Research into the synthesis and utility of compounds like this compound expands the toolkit available to synthetic chemists. The unique reactivity and properties conferred by the trifluoromethyl group continue to be an active area of investigation.

Studies involving this chiral alcohol contribute to a deeper understanding of how fluorine substitution influences reaction mechanisms, stereoselectivity, and the properties of the resulting molecules. This knowledge is crucial for the rational design of new catalysts, reagents, and synthetic methodologies in organofluorine chemistry. The exploration of the synthetic potential of this compound and related compounds paves the way for the discovery of new fluorinated materials and pharmaceuticals with enhanced properties.

Theoretical and Computational Studies on 2s 1,1,1 Trifluoroheptan 2 Ol Synthesis and Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for elucidating the intricate details of catalytic reaction mechanisms. nih.gov For the synthesis of (2S)-1,1,1-trifluoroheptan-2-ol via asymmetric transfer hydrogenation of 1,1,1-trifluoroheptan-2-one (B12847238), DFT calculations can map the entire catalytic cycle. This involves calculating the geometries and energies of all intermediates and transition states.

The mechanism for asymmetric transfer hydrogenation using Noyori-type Ru(II) catalysts is well-established and involves the formation of a ruthenium hydride species that transfers hydrogen to the ketone. mdpi.com DFT studies allow for the precise characterization of the key transition state in the hydrogen transfer step, which determines the stereochemical outcome. By comparing the activation energies for the pathways leading to the (S) and (R) enantiomers, the inherent preference of the catalyst can be quantified. chemrxiv.org These calculations can reveal the influence of electronic effects, such as those from the trifluoromethyl group on the substrate, and steric interactions on the stability of the transition states.

Table 1: Hypothetical DFT-Calculated Energies for the Asymmetric Hydrogenation of 1,1,1-Trifluoroheptan-2-one

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Catalyst + Substrate + H₂ | 0.0 |

| Pre-catalyst Activation | Formation of 16e- Ru(II) complex | +5.2 |

| Hydride Formation | Formation of 18e- Ru(II) hydride | -3.1 |

| TS-(S) | Transition state leading to (S)-product | +10.5 |

| TS-(R) | Transition state leading to (R)-product | +12.8 |

| Product Complex (S) | Catalyst bound to (S)-product | -8.7 |

| Products | Catalyst + (S)-product + H₂ | -15.4 |

This table presents illustrative data based on typical DFT studies of catalytic cycles.

Molecular Modeling of Catalyst-Substrate Interactions

Understanding the precise way a substrate docks into the active site of a chiral catalyst is fundamental to explaining its stereoselectivity. Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to study the non-covalent interactions within the catalyst-substrate complex. acs.org For the reduction of 1,1,1-trifluoroheptan-2-one, these models can visualize the approach of the ketone to the metal center of the catalyst.

The orientation of the substrate is governed by a combination of attractive and repulsive forces between the substrate and the chiral ligands of the catalyst. Key interactions often include:

Hydrogen Bonding: Between the substrate's carbonyl oxygen and an N-H group on the chiral diamine ligand in a Noyori-type catalyst.

CH-π Interactions: Between a C-H bond on the ligand and the aromatic ring of the catalyst's arene ligand, or between the substrate's alkyl chain and the ligand.

Steric Repulsion: Between the bulky trifluoromethyl group or the pentyl group of the substrate and components of the chiral ligand, which forces the substrate into a specific orientation.

These models can generate detailed 3D representations of the diastereomeric transition states, providing a clear rationale for why one is favored over the other.

Prediction of Stereoselectivity and Enantiomeric Excess

A primary goal of computational studies in asymmetric catalysis is the accurate prediction of enantiomeric excess (e.e.). acs.org This predictive capability can significantly reduce the time and expense associated with experimental trial-and-error screening of catalysts. acs.org The stereoselectivity of a reaction is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between the two pathways leading to the (S) and (R) enantiomers.

This energy difference can be calculated with high accuracy using DFT methods. The relationship between ΔΔG‡ and the enantiomeric ratio, and thus the e.e., is given by the following equation:

ΔΔG‡ = -RT ln([S]/[R])

where R is the gas constant, T is the temperature, and [S]/[R] is the ratio of the enantiomers. A larger ΔΔG‡ value corresponds to a higher predicted e.e. Computational protocols can be developed to screen virtual libraries of catalysts against the 1,1,1-trifluoroheptan-2-one substrate, predicting the e.e. for each combination. acs.org

Table 2: Predicted Enantiomeric Excess (e.e.) based on Calculated Energy Differences (ΔΔG‡)

| Catalyst Variant | Ligand Modification | ΔΔG‡ (kcal/mol) at 298 K | Predicted e.e. (%) |

| Catalyst A | Standard TsDPEN | 1.8 | 95 |

| Catalyst B | Electron-donating group on arene | 1.5 | 90 |

| Catalyst C | Increased steric bulk on diamine | 2.1 | 98 |

| Catalyst D | Electron-withdrawing group on arene | 1.9 | 96 |

This table contains hypothetical data to illustrate the correlation between calculated energy differences and predicted stereoselectivity.

Design of Novel Chiral Catalysts through Computational Methods

Beyond analyzing existing systems, computational chemistry is a powerful engine for the de novo design of novel chiral catalysts. mdpi.com By combining quantum mechanics with data science approaches, researchers can move towards a more rational and efficient discovery process. chemrxiv.orgnih.gov

The process for designing a new catalyst for the synthesis of this compound typically follows a workflow:

Scaffold Selection: A known successful catalyst scaffold, such as a Ru-TsDPEN complex, is chosen as a starting point. mdpi.com

Virtual Library Generation: A large virtual library of potential catalysts is created by systematically modifying the initial scaffold. This can involve changing the arene ligand, the substituents on the diamine ligand, or even the metal center. acs.orgnih.gov

High-Throughput Screening: The virtual library is screened in silico. Fast, lower-level computational methods are used to quickly filter out unpromising candidates.

Detailed Mechanistic Analysis: The most promising candidates from the initial screening are then subjected to high-level DFT calculations to accurately predict their catalytic activity and the enantioselectivity for the reduction of 1,1,1-trifluoroheptan-2-one. chemrxiv.org

Experimental Validation: Only the catalysts that are predicted to have superior performance are then selected for synthesis and experimental testing, saving significant resources. acs.org

This integrated computational-experimental approach accelerates the development of next-generation catalysts with enhanced performance for producing valuable chiral molecules like this compound. nih.gov

Future Perspectives and Emerging Trends in the Research of Chiral Fluorinated Alcohols

Development of More Efficient and Sustainable Asymmetric Syntheses

The demand for enantiomerically pure chiral fluorinated alcohols necessitates the development of highly efficient and environmentally friendly synthetic methods. chiralpedia.com Current research focuses on several key areas to improve upon existing strategies.

One major trend is the advancement of catalytic asymmetric synthesis, which avoids the use of stoichiometric chiral auxiliaries, leading to better atom economy. chiralpedia.comfrontiersin.org This includes the exploration of novel organocatalysts, transition-metal catalysts, and biocatalysts. frontiersin.orgnih.gov For instance, chemoenzymatic approaches, combining chemical and enzymatic steps, have shown great promise in producing chiral fluorinated alcohols with high enantioselectivity and yields. nih.gov A notable example is the synthesis of pyridine-based α-fluorinated secondary alcohols using an alcohol dehydrogenase from Lactobacillus kefir. nih.gov

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic design. This involves the use of non-toxic, biodegradable, and cost-effective starting materials, often derived from biomass. chiralpedia.com The development of reactions that minimize waste and utilize greener solvents is a critical aspect of making the synthesis of compounds like (2S)-1,1,1-trifluoroheptan-2-ol more sustainable. chiralpedia.com

Recent progress has also been made in the stereoselective construction of molecules with multiple contiguous stereogenic centers, a significant challenge in organic synthesis. mdpi.comnih.gov Innovative methods such as asymmetric electrophilic fluorination and the asymmetric elaboration of fluorinated substrates are continually emerging. mdpi.comnih.gov

Integration of Continuous Flow Techniques for Scalable Production

The transition from batch to continuous flow manufacturing represents a significant leap forward in the production of chiral alcohols. nih.govrsc.org Continuous flow processes offer numerous advantages, including enhanced safety, improved heat and mass transfer, shorter reaction times, and greater scalability. nih.govnih.gov These systems are particularly well-suited for catalytic reactions, allowing for lower catalyst loading and easier product purification. nih.govnih.gov

Biocatalytic production of chiral alcohols in continuous flow systems is also a rapidly developing area. researchgate.net Hydrogel-loaded microreactors containing enzymes like alcohol dehydrogenases have been successfully employed for the continuous conversion of ketones to their corresponding chiral alcohols. researchgate.net

| Synthetic Method | Key Advantages | Challenges |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, atom economy | Catalyst cost and stability |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and substrate scope |

| Continuous Flow Synthesis | Scalability, safety, efficiency | Initial setup cost, potential for clogging |

Exploration of Novel Reactivity Patterns for this compound

Research into the reactivity of chiral fluorinated alcohols like this compound is uncovering new synthetic possibilities. The presence of the trifluoromethyl group significantly influences the electronic properties of the alcohol, opening up unique reaction pathways. nih.gov

Fluorinated alcohols are known to act as powerful hydrogen-bond donors, which can promote various organic reactions even without a catalyst. nih.gov This property can be exploited to develop novel, milder reaction conditions.

Furthermore, the development of new synthetic methods allows for the creation of a wider variety of fluorinated building blocks. For example, recent advances in the synthesis of β-trifluoromethylstyrenes and 2,2-difluorobicyclo[1.1.1]pentane analogues provide new platforms for drug discovery. nih.govnih.gov The exploration of stereoretentive SN1 reactions of homoallylic tertiary alcohols also presents new avenues for creating complex fluorinated molecules with high stereochemical control. acs.org

Advancements in Stereochemical Control and Selectivity

Achieving high levels of stereochemical control is paramount in the synthesis of chiral compounds. Researchers are continuously developing new strategies to enhance the enantio- and diastereoselectivity of reactions that produce chiral fluorinated alcohols.

The use of chiral catalysts, including transition metal complexes and organocatalysts, remains a cornerstone of asymmetric synthesis. frontiersin.orgrsc.org The design and synthesis of new chiral ligands and catalysts are crucial for improving selectivity. chiralpedia.com For instance, cooperative catalysis, where two or more catalysts work in synergy, has emerged as a powerful tool for achieving high enantioselectivity. rsc.org

Ligand control in catalytic reactions offers a sophisticated approach to directing the stereochemical outcome. acs.org By carefully selecting the ligand, it is possible to favor the formation of one stereoisomer over another. This is particularly important in reactions that create multiple stereocenters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.